Melochinine

Description

Contextualization within Natural Product Chemistry

Natural product chemistry is a field dedicated to the isolation, structure elucidation, synthesis, and study of chemical compounds produced by living organisms. biosynth.compsu.edu These compounds, known as secondary metabolites, often possess complex and unique chemical structures that have been refined through evolution, leading to a diverse range of biological activities. psu.edu Melochinine fits squarely within this field as a secondary metabolite isolated from the plant Melochia pyramidata. nih.gov Its discovery and subsequent characterization are classic examples of the process of natural product chemistry, which involves careful extraction from a natural source, purification, and the use of spectroscopic methods to determine its intricate molecular architecture. ontosight.ai The study of such compounds is not only a fundamental scientific endeavor but also a critical source of lead compounds for drug discovery. psu.edu

Significance of Pyridone Alkaloids in Chemical Biology

This compound belongs to the pyridone class of alkaloids, which are characterized by a pyridine (B92270) ring bearing a carbonyl group. ontosight.ai Pyridone alkaloids are a significant and diverse family of natural products that have garnered considerable attention in chemical biology and medicinal chemistry. psu.eduresearchgate.net This interest stems from their wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.airesearchgate.net The pyridone scaffold is considered a "privileged structure" in drug discovery, meaning it is a molecular framework that is able to bind to multiple biological targets with high affinity. researchgate.net This versatility makes pyridone alkaloids and their synthetic derivatives promising candidates for the development of new therapeutic agents. ontosight.airesearchgate.net Their ability to interact with various biological pathways highlights their importance in probing and understanding complex biological systems. biosynth.com

Research Trajectories and Current Gaps in this compound Studies

The research trajectory for this compound began with its isolation from Melochia pyramidata and the initial investigation into its toxicological properties, most notably its ability to cause paralysis in cattle. nih.gov Early research in the 1980s focused on elucidating its chemical structure and conducting preliminary pharmacological studies to understand its mechanism of action. nih.gov These studies revealed its effects on the cardiovascular and neuromuscular systems. nih.gov A key milestone in this compound research was its total synthesis, which confirmed the proposed structure and provided a means to produce the compound for further study without relying on its natural source.

However, following these initial investigations, the research focus on this compound appears to have waned, leading to several significant gaps in our current understanding of this compound. A comprehensive understanding of its biosynthesis within Melochia pyramidata remains elusive. While its primary toxic effects are documented, a detailed exploration of its broader pharmacological profile and potential therapeutic applications is lacking. The molecular targets of this compound have not been fully identified, and the structure-activity relationships of the this compound scaffold are largely unexplored. Furthermore, the discovery of other related alkaloids in Melochia species suggests that a more thorough investigation of this plant could yield additional novel compounds. The lack of recent, in-depth studies on this compound represents a clear gap in the field of natural product chemistry, leaving many questions about its full biological potential unanswered. psu.edu

Detailed Research Findings

Pharmacological studies have provided initial insights into the biological effects of this compound. The primary research in this area has focused on its toxicological profile, particularly in relation to the cattle paralysis observed upon ingestion of Melochia pyramidata. nih.gov

Table 1: Summary of Pharmacological Effects of this compound

| Test System | Observed Effect | Reference |

|---|---|---|

| Laboratory Animals (in vivo) | Paralysis, bradypnea, bradycardia, hypotension | nih.gov |

| Isolated Guinea Pig Atria (in vitro) | Bradycardia, negative inotropia | nih.gov |

| Isolated Phrenic Nerve-Diaphragm (in vitro) | Paralysis | nih.gov |

| Mitochondrial Respiration (in vitro) | Slight inhibition | nih.gov |

| Cholinesterases (in vitro) | Slight inhibition | nih.gov |

| ATPase (in vitro) | No inhibition | nih.gov |

| Insecticidal Activity | Not observed | nih.gov |

| Isolated Guinea Pig Papillary Muscle | Ca2+-antagonistic effect | nih.gov |

These findings suggest that this compound has a multifaceted impact on physiological systems. The paralytic effects are a prominent feature, observed in both whole organisms and isolated nerve-muscle preparations. nih.gov The cardiovascular effects, including a slowed heart rate and reduced blood pressure, are also significant. nih.gov The slight inhibition of mitochondrial respiration and cholinesterases provides clues to its potential mechanisms of action, though these are not considered its primary modes of toxicity. nih.gov Notably, despite its structural similarity to the known mitochondrial respiratory chain inhibitor piericidin A, this compound does not exhibit the same potent insecticidal activity. nih.gov The observed calcium-antagonistic effect in cardiac muscle suggests a possible mechanism for its cardiotoxicity. nih.gov

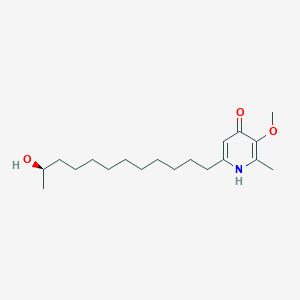

Structure

2D Structure

3D Structure

Properties

CAS No. |

70001-21-7 |

|---|---|

Molecular Formula |

C19H33NO3 |

Molecular Weight |

323.5 g/mol |

IUPAC Name |

6-[(11R)-11-hydroxydodecyl]-3-methoxy-2-methyl-1H-pyridin-4-one |

InChI |

InChI=1S/C19H33NO3/c1-15(21)12-10-8-6-4-5-7-9-11-13-17-14-18(22)19(23-3)16(2)20-17/h14-15,21H,4-13H2,1-3H3,(H,20,22)/t15-/m1/s1 |

InChI Key |

JRVFYHGCYUUHNE-OAHLLOKOSA-N |

SMILES |

CC1=C(C(=O)C=C(N1)CCCCCCCCCCC(C)O)OC |

Isomeric SMILES |

CC1=C(C(=O)C=C(N1)CCCCCCCCCC[C@@H](C)O)OC |

Canonical SMILES |

CC1=C(C(=O)C=C(N1)CCCCCCCCCCC(C)O)OC |

Other CAS No. |

83542-31-8 |

Synonyms |

melochinine |

Origin of Product |

United States |

Occurrence and Advanced Isolation Methodologies of Melochinine

Botanical Origin and Phytochemical Context

The presence of melochinine is primarily associated with specific species of the Melochia genus, a group of flowering plants in the mallow family, Malvaceae. wikipedia.org These plants are found in tropical and subtropical regions worldwide. wikipedia.org

Melochia pyramidata L. as a Principal Source

Melochia pyramidata L. is a well-established principal source of this compound. scielo.org.mxnih.gove-bookshelf.de This plant, a weedy species, contains this compound in its aerial parts. scielo.org.mx The presence of this alkaloid is significant as it has been linked to paralysis in cattle that ingest the plant. scielo.org.mxnih.gov

Identification in Melochia corchorifolia L.

This compound has also been identified in Melochia corchorifolia L. researchgate.netwikipedia.org This plant, commonly known as chocolateweed, is considered a weed in many tropical and subtropical areas. wikipedia.org Phytochemical studies have revealed the presence of various classes of compounds in M. corchorifolia, including alkaloids, flavonoids, and terpenoids. researchgate.netamazonaws.comarccjournals.com

Co-occurring Alkaloids and Related Natural Products in Melochia Species

The phytochemical landscape of Melochia species is diverse, with this compound being one of several alkaloids present. In Melochia pyramidata, other related alkaloids such as a glucoside of this compound and melochininone have been reported. doi.org Melochia corchorifolia has been found to contain other alkaloids like franganine (B607549) and melochironine. researchgate.net Beyond alkaloids, Melochia species are rich in other natural products. For instance, ethanolic extracts of M. pyramidata have revealed the presence of pyranones, phenolic compounds, terpenes, coumarin, aryl-tetrahydrofurans, and phenylpropanoids. scielo.org.couptc.edu.co Similarly, various extracts of M. corchorifolia have shown the presence of flavonoids, tannins, steroids, terpenoids, and saponins. researchgate.netajrcps.comijrpc.com

Table 1: Selected Phytochemicals in Melochia Species

| Plant Species | Compound Class | Specific Compounds/Compound Types |

| Melochia pyramidata | Alkaloids | This compound, this compound glucoside, Melochininone |

| Other | Pyranones, Phenolic compounds, Terpenes, Coumarin | |

| Melochia corchorifolia | Alkaloids | This compound, Franganine, Melochironine |

| Other | Flavonoids, Tannins, Steroids, Terpenoids, Saponins |

Advanced Chromatographic Separation Techniques

The isolation and purification of this compound from its natural sources rely on advanced chromatographic methods. These techniques are essential for obtaining the compound in a pure form for further study.

High-Performance Liquid Chromatography (HPLC) for this compound Isolation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and isolation of natural products, including alkaloids like this compound. iipseries.orgopenaccessjournals.com This method utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. openaccessjournals.com The differential partitioning of compounds between the two phases allows for their separation. openaccessjournals.com For the isolation of alkaloids and other phytoconstituents, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. nih.gov The versatility of HPLC makes it suitable for analyzing complex plant extracts and purifying specific compounds. iipseries.orgresearchgate.netresearchgate.net

Gas Chromatography (GC) in this compound Purity Assessment

Gas Chromatography (GC) is a vital analytical technique for assessing the purity of volatile and thermally stable compounds. birchbiotech.comomicsonline.org In the context of this compound, which is a pyridone alkaloid, GC can be used to determine its purity after isolation. nih.govpageplace.de The technique separates compounds in a gaseous mobile phase based on their interaction with a stationary phase within a column. organomation.com The resulting chromatogram provides a profile of the sample, where the area of each peak corresponds to the amount of a specific compound. birchbiotech.com Purity is determined by comparing the peak area of the target compound to the total area of all peaks. birchbiotech.com GC coupled with mass spectrometry (GC-MS) is particularly useful for identifying and quantifying impurities. nih.gov

Table 2: Chromatographic Techniques for this compound

| Technique | Application | Principle of Separation |

| High-Performance Liquid Chromatography (HPLC) | Isolation and Purification | Partitioning of the compound between a liquid mobile phase and a solid stationary phase. |

| Gas Chromatography (GC) | Purity Assessment | Partitioning of the volatile compound between a gaseous mobile phase and a stationary phase. |

Modern Extraction and Enrichment Strategies for this compound

The initial step of isolating this compound involves its extraction from the plant source, followed by enrichment to increase its concentration relative to other components. Modern techniques aim to improve efficiency, reduce solvent consumption, and minimize the degradation of the target compound.

Traditional methods like maceration or Soxhlet extraction are often being replaced or supplemented by more advanced strategies. These modern approaches are frequently described as "green technologies" due to their reduced environmental impact. mdpi.com

Modern Extraction Techniques:

Ultrasound-Assisted Extraction (UAE) : This method uses the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and accelerating the extraction of intracellular compounds like this compound. mdpi.comnih.gov

Microwave-Assisted Extraction (MAE) : MAE utilizes microwave energy to heat the solvent and the plant matrix, causing the plant cells to rupture due to increased internal pressure. This leads to a rapid release of the target compounds into the solvent. mdpi.comnih.gov

Pressurized Liquid Extraction (PLE) : Also known as accelerated solvent extraction, PLE uses solvents at elevated temperatures and pressures. mdpi.comnih.gov These conditions increase the solubility and diffusion rate of the target compounds while maintaining the solvent in a liquid state, leading to faster and more efficient extractions. mdpi.com

Supercritical Fluid Extraction (SFE) : This technique employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. mdpi.comnih.gov By manipulating temperature and pressure, the solvating power of the supercritical fluid can be finely tuned. The addition of a co-solvent like ethanol (B145695) or methanol (B129727) can modify the polarity of the supercritical CO2, enhancing its ability to extract moderately polar compounds like alkaloids. mdpi.com

Enrichment Strategies:

Following extraction, the crude extract containing this compound is often subjected to an enrichment process to remove bulk impurities.

Solid-Phase Extraction (SPE) : This is a common technique for sample clean-up and enrichment. researchgate.net The crude extract is passed through a cartridge containing a solid adsorbent (the stationary phase). Depending on the choice of adsorbent and solvent, either this compound can be selectively retained and then eluted, or the impurities can be retained while this compound passes through. Silica-based SPE is a widely used method for this purpose. nih.gov

Liquid-Liquid Extraction : This classic technique can be used for initial enrichment by partitioning the components of the crude extract between two immiscible liquid phases, such as an aqueous phase and an organic solvent. By adjusting the pH of the aqueous phase, the charge state of the alkaloid can be manipulated to selectively move it into the organic phase, separating it from water-soluble impurities like sugars and some organic acids. nih.gov

The development of these modern extraction and enrichment methods allows for a more efficient and environmentally friendly approach to obtaining this compound for further purification and research. mdpi.com

Structural Elucidation and Stereochemical Characterization of Melochinine

Comprehensive Spectroscopic Analysis for Melochinine Structure Determination

The determination of this compound's intricate molecular structure was a result of a synergistic application of various spectroscopic techniques. These methods provided complementary information, which, when pieced together, revealed the precise arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy was pivotal in mapping out the carbon and proton framework of this compound. researchgate.net One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provided initial insights into the chemical environments of the hydrogen and carbon atoms, respectively. researchgate.net

Two-dimensional (2D) NMR experiments were then employed to establish the connectivity between these atoms. researchgate.net Techniques like ¹H-¹H Correlation Spectroscopy (COSY) were instrumental in identifying adjacent protons, helping to piece together the spin systems within the molecule. Heteronuclear Single Quantum Coherence (HSQC) correlated directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment revealed longer-range connectivities (typically over two to three bonds) between protons and carbons. researchgate.net This comprehensive 2D NMR analysis, including Nuclear Overhauser Effect Spectroscopy (NOESY), was crucial for the definitive assignment of the structure. researchgate.net

Table 1: Selected NMR Spectroscopic Data for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 2-CH₃ | Data not available | Data not available |

| 3-OCH₃ | Data not available | Data not available |

| C-4 | Data not available | Data not available |

| C-5 | Data not available | Data not available |

| C-6 | Data not available | Data not available |

| 1'-CH₂ | Data not available | Data not available |

| 11'-CH | Data not available | Data not available |

| 11'-OH | Data not available | Data not available |

| 12'-CH₃ | Data not available | Data not available |

High-Resolution Mass Spectrometry (HRMS) for Molecular Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) played a critical role in confirming the molecular formula of this compound. researchgate.netbioanalysis-zone.com Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the determination of the exact mass. bioanalysis-zone.comresearchgate.nethilarispublisher.com This high level of precision enables the unambiguous assignment of a molecule's elemental composition. uni-rostock.de For this compound, HRMS data would have been used to confirm its molecular formula, which has been reported as C₁₉H₃₃NO₃ and C₂₂H₃₉NO₄ in different sources, suggesting the existence of related analogues. ontosight.aiechemi.comchemwhat.com

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy Applications

Vibrational and electronic spectroscopy provided further confirmation of the functional groups present in the this compound structure. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. mrclab.com For this compound, characteristic IR absorption bands would have indicated the presence of key functional groups. For instance, a broad absorption in the region of 3327 cm⁻¹ is indicative of an alcohol's hydroxyl (-OH) group. researchgate.net The presence of an amide carbonyl (C=O) group is suggested by an absorption around 1653 cm⁻¹, and olefinic C=C bonds by a peak near 1593 cm⁻¹. researchgate.net Aliphatic C-H stretching vibrations are typically observed around 2933 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. msu.edulibretexts.org The UV-Vis spectrum of this compound, showing a maximum absorption (λmax) at 333.80 nm, suggests the presence of a long conjugated double bond system, which is consistent with the pyridone ring structure. researchgate.netdrawellanalytical.com

Chirality and Enantiomeric Studies of this compound

The presence of a stereocenter in this compound, specifically at the C-11' position of the hydroxydodecyl side chain, means the molecule is chiral and can exist as a pair of non-superimposable mirror images called enantiomers. ontosight.ai

Stereoselective Synthesis and Resolution of this compound Enantiomers

The synthesis of specific enantiomers of this compound is a significant challenge in organic chemistry. Stereoselective synthesis aims to produce a single enantiomer of a chiral molecule. ethz.chuwindsor.canumberanalytics.com This can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or chiral catalysts. ethz.ch A synthesis of this compound has been reported, which would have involved controlling the stereochemistry at the chiral center. doi.org

Alternatively, a racemic mixture (a 50:50 mixture of both enantiomers) can be synthesized and then separated into its individual enantiomers through a process called resolution. ethz.ch Chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC), is a common technique for resolving enantiomers. mdpi.comregistech.com This method utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. registech.com

Advanced Analytical Methods for Enantiomeric Purity and Absolute Configuration Determination

Once the enantiomers are separated, it is crucial to determine their enantiomeric purity and assign their absolute configuration (i.e., whether they are the (R) or (S) enantiomer).

Enantiomeric Purity: Chiral HPLC is a primary method for assessing enantiomeric purity. registech.comnih.gov By analyzing a sample on a chiral column, the relative peak areas of the two enantiomers can be used to calculate the enantiomeric excess (ee), which is a measure of how much more of one enantiomer is present compared to the other. NMR spectroscopy using chiral shift reagents can also be employed to determine enantiomeric purity. nih.gov

Absolute Configuration: Determining the absolute configuration of a chiral molecule is a more complex task. spark904.nl While the (R) configuration has been assigned to naturally occurring this compound, confirming this experimentally is essential. ontosight.ai One of the most definitive methods for determining absolute configuration is single-crystal X-ray crystallography. mdpi.com If a suitable single crystal of one of the enantiomers can be grown, X-ray diffraction analysis can reveal the three-dimensional arrangement of its atoms, thus establishing its absolute stereochemistry. mdpi.com Vibrational Circular Dichroism (VCD) spectroscopy is another powerful technique that can determine the absolute configuration of chiral molecules in solution by comparing the experimental spectrum to computationally predicted spectra for each enantiomer. spark904.nl

Synthetic Chemistry and Analogue Development of Melochinine

Total Synthesis of Melochinine and Its Stereoisomers

The enantioselective synthesis of both the natural (-)-(R)-melochinine and its unnatural (+)-(S)-enantiomer has been successfully accomplished, providing a key route to this class of pyridone alkaloids. nih.gov The synthetic strategy hinges on the reaction of a dienolate dianion with a chiral aldehyde, followed by a series of transformations to construct the characteristic 4-pyridone ring system.

The synthesis commences with the formation of the dienolate dianion from 3-hydroxy-2,6-dimethyl-4-pyrone. This is achieved by treatment with lithium bis(trimethylsilyl)amide at a low temperature of -70°C. nih.gov This reactive intermediate is then reacted with an enantiomerically pure long-chain aldehyde, specifically 10-(tetrahydro-2-pyranyloxy)-1-undecanal. The choice of the (R)- or (S)-enantiomer of this aldehyde dictates the final stereochemistry of the this compound product. nih.gov

A summary of the key synthetic steps is provided in the table below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 3-hydroxy-2,6-dimethyl-4-pyrone | Lithium bis(trimethylsilyl)amide, -70°C | Dienolate dianion |

| 2 | Dienolate dianion, 10-(tetrahydro-2-pyranyloxy)-1-undecanal | Aldol addition product | |

| 3 | Aldol addition product | Methylation reagent | Methylated intermediate |

| 4 | Methylated intermediate | Dehydrating agent | Elimination product |

| 5 | Elimination product | Catalytic hydrogenation | Pyrone intermediate |

| 6 | Pyrone intermediate | Ammonia, Methanol (B129727) | rac-Melochinine |

Rational Design and Chemical Synthesis of this compound Derivatives

The rational design of derivatives of natural products is a cornerstone of modern medicinal chemistry, aiming to enhance biological activity, improve pharmacokinetic properties, or reduce toxicity. openmedicinalchemistryjournal.com This process often involves the synthesis of analogues with targeted modifications to the parent structure. While the principles of rational drug design are well-established, specific reports on the rational design and synthesis of this compound derivatives are not extensively documented in the available literature.

Generally, the synthesis of derivatives could involve modifications at several key positions on the this compound scaffold. For instance, the long aliphatic side chain offers opportunities for introducing various functional groups, altering its length, or introducing unsaturation. The pyridone ring itself could also be a target for modification, such as substitution at the nitrogen atom or at the available positions on the ring. The development of such derivatives would be crucial for exploring the structure-activity relationships of this compound and identifying analogues with potentially improved therapeutic profiles. wur.nl

Chemo-enzymatic and Biocatalytic Approaches in this compound Synthesis

Chemo-enzymatic and biocatalytic methods are increasingly being adopted in organic synthesis due to their high selectivity, mild reaction conditions, and environmental benefits. rsc.orgmdpi.com These approaches utilize enzymes or whole-cell systems to perform specific chemical transformations. rsc.org

In the context of pyridone alkaloids, biocatalysis could potentially be employed for key stereoselective steps, such as the reduction of ketones or the hydroxylation of specific positions. nih.govnih.gov For example, a biocatalytic approach could be envisioned for the asymmetric reduction of a ketone precursor to the chiral alcohol needed for the side chain, or for the direct enzymatic formation of the pyridone ring from a suitable precursor. acs.orgresearchgate.net However, despite the significant potential of these methods, there is a lack of specific published research detailing the application of chemo-enzymatic or biocatalytic strategies for the synthesis of this compound or its analogues. The development of such methods would represent a significant advancement, potentially leading to more efficient and sustainable routes to this class of compounds.

Biosynthetic Pathways of Melochinine

Identification of Biosynthetic Precursors and Intermediates

The biosynthesis of melochinine, like many alkaloids, is thought to begin with fundamental building blocks derived from primary metabolism. While the complete pathway is yet to be fully elucidated, scientific evidence and biosynthetic logic point towards a hybrid origin, likely involving precursors from both the polyketide and amino acid pathways.

The core pyridone ring of this compound is hypothesized to be derived from nicotinic acid or a related intermediate. Nicotinic acid itself is synthesized from the amino acid tryptophan or aspartate in plants. The side chain attached to the pyridone ring bears the hallmarks of a polyketide structure, suggesting its formation from the sequential condensation of acetate (B1210297) or malonate units, a common mechanism in the biosynthesis of many secondary metabolites.

Research into the structurally similar piericidins, which also possess a substituted pyridine (B92270) ring and a polyketide-derived side chain, supports this hypothesis. Studies on piericidin biosynthesis have identified acetate and propionate (B1217596) as the primary precursors for the polyketide chain. It is plausible that a similar set of precursors is utilized in the formation of the this compound side chain.

Intermediates in the this compound pathway remain largely uncharacterized. However, it is proposed that the assembly involves the formation of a polyketide chain, which is then cyclized and aromatized in the presence of an amine source, likely derived from an amino acid, to form the characteristic N-methyl-2-pyridone core. Subsequent modifications, such as hydroxylations and methylations, would then lead to the final this compound structure.

Table 1: Putative Precursors in this compound Biosynthesis

| Precursor Type | Specific Molecule(s) | Role in this compound Structure |

| Amino Acid Derivative | Nicotinic Acid (from Tryptophan/Aspartate) | Formation of the Pyridone Ring |

| Polyketide Synthase Extender Units | Acetate, Propionate | Assembly of the Aliphatic Side Chain |

| Methyl Group Donor | S-Adenosyl Methionine (SAM) | N-methylation of the Pyridone Ring |

Enzymatic Machinery Involved in this compound Biosynthesis

The biosynthesis of a complex molecule like this compound necessitates a suite of specialized enzymes to catalyze each step of its formation. While the specific enzymes for the this compound pathway have not been isolated and characterized, we can infer their classes based on the proposed biosynthetic steps.

The assembly of the polyketide side chain would be orchestrated by a polyketide synthase (PKS) . PKSs are large, multi-domain enzymes that iteratively condense small carboxylic acid units to build a carbon chain of a specific length and with a defined pattern of reduction.

The formation of the pyridone ring likely involves a synthase or cyclase that facilitates the condensation of the polyketide chain with an amine donor. The subsequent aromatization to form the stable pyridone ring could be spontaneous or catalyzed by a dehydrogenase .

The N-methylation of the pyridone nitrogen is almost certainly carried out by an N-methyltransferase , which would utilize S-adenosyl methionine (SAM) as the methyl group donor. Other potential enzymatic modifications to the side chain, such as hydroxylations, would be catalyzed by hydroxylases , often belonging to the cytochrome P450 family of enzymes.

Table 2: Hypothetical Enzymatic Machinery in this compound Biosynthesis

| Enzyme Class | Proposed Function |

| Polyketide Synthase (PKS) | Assembly of the aliphatic side chain |

| Synthase/Cyclase | Formation of the pyridone ring |

| Dehydrogenase | Aromatization of the pyridone ring |

| N-Methyltransferase | Methylation of the pyridone nitrogen |

| Hydroxylase (e.g., Cytochrome P450) | Modification of the side chain |

Elucidation of Biosynthetic Route: Isotopic Labeling and Genetic Studies

Determining the precise sequence of events in a biosynthetic pathway relies on sophisticated experimental techniques. Isotopic labeling studies are a powerful tool for tracing the origin of atoms within a molecule. In the context of this compound, feeding experiments with isotopically labeled precursors, such as ¹³C-labeled acetate or ¹⁵N-labeled amino acids, could definitively identify the building blocks of the molecule. By analyzing the position of the labels in the final this compound product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), the biosynthetic route can be mapped. To date, specific isotopic labeling studies on this compound have not been reported in the scientific literature.

Genetic studies provide another avenue for dissecting biosynthetic pathways. By identifying and characterizing the genes that encode the biosynthetic enzymes, researchers can understand how the pathway is regulated and potentially manipulate it to increase the production of the desired compound. The advent of modern sequencing technologies and bioinformatics tools has greatly facilitated the discovery of gene clusters responsible for the biosynthesis of secondary metabolites. A genomic or transcriptomic analysis of Melochia pyramidata could lead to the identification of a this compound biosynthetic gene cluster, which would contain the genes for the PKS, methyltransferases, and other necessary enzymes. As with isotopic labeling, specific genetic studies focused on this compound biosynthesis are not yet available.

Chemotaxonomic Significance of this compound Biosynthesis

Chemotaxonomy is the classification of organisms based on their chemical constituents. The presence of specific classes of secondary metabolites, such as alkaloids, can be a valuable marker for establishing taxonomic relationships between species and genera.

Within the genus Melochia (family Malvaceae), a variety of alkaloids have been identified, including pyridone and quinolinone types. The occurrence of this compound and related pyridone alkaloids appears to be a characteristic feature of certain species within this genus. This suggests that the biosynthetic pathway leading to these compounds evolved within this lineage and can be used as a chemotaxonomic marker.

The distribution of different alkaloid profiles across various Melochia species can provide insights into their evolutionary relationships. For instance, species that produce a similar array of pyridone alkaloids are likely to be more closely related than those with different chemical profiles. A comprehensive phytochemical analysis of the Melochia genus, focusing on the distribution of this compound and other alkaloids, would be invaluable for refining the taxonomy of this group of plants. The presence of these unique alkaloids also has ecological implications, as they often play a role in the plant's defense against herbivores and pathogens.

Molecular and Cellular Mechanistic Investigations of Melochinine

Membrane Interactions and Ion Channel Modulation

Influence on Na+ and Ca2+ Channel Function at the Molecular Level

The alkaloid Melochinine, a primary component isolated from the plant Melochia pyramidata, has been identified as the causative agent in Central American cattle paralysis. nih.gov Investigations into its pharmacological effects reveal a notable impact on ion channel function, particularly sodium (Na+) and calcium (Ca2+) channels, which contributes to its paralytic effects.

Studies have indicated that the neuromuscular damage induced by this compound, leading to paralysis, is associated with a slow depolarization of nerve and muscle cells. This is attributed to a reduced velocity in the conductance of Na+ and Ca2+ channels. scielo.org.mx Further research has pointed towards a Ca2+-antagonistic effect of this compound. nih.gov This was observed in studies on isolated guinea pig papillary muscle, where this compound demonstrated a negative inotropic effect, suggesting an interference with the calcium ion influx required for muscle contraction. nih.gov

The paralytic and cardiodepressive effects, such as bradycardia and hypotension, observed in animal studies are consistent with the disruption of normal Na+ and Ca2+ channel function, which is critical for nerve impulse transmission and muscle contraction. nih.govscielo.org.mx

Exploration of Unspecific Cellular Interactions

Research has demonstrated that this compound exhibits several other cellular effects, as detailed in the table below. nih.gov A notable finding is the slight inhibition of mitochondrial respiration. nih.gov However, it is important to distinguish its activity from its structural analogue, Piericidin A, a known potent inhibitor of the mitochondrial respiratory chain; this compound itself does not exhibit the same level of insecticidal activity. nih.gov

Table 1: Summary of Unspecific Cellular Interactions of this compound

| Cellular Target/Process | Observed Effect of this compound | Reference |

|---|---|---|

| Cellular Membranes | Unspecific Interaction | nih.gov |

| Mitochondrial Respiration | Slight Inhibition | nih.gov |

| Cholinesterases | Slight Inhibition | nih.gov |

| ATPase | No Inhibition | nih.gov |

Future Research Directions and Advanced Methodologies in Melochinine Studies

Development of Novel Melochinine Analogues with Targeted Biological Activities

The development of novel this compound analogues is a critical step toward enhancing its therapeutic index and tailoring its activity for specific diseases. The structural similarity of this compound to piericidin A, a well-known inhibitor of the mitochondrial electron transport chain, provides a valuable framework for structure-activity relationship (SAR) studies. Research on piericidin A analogues has demonstrated that specific modifications to the pyridine (B92270) ring and the aliphatic side chain can dramatically alter biological activity, offering a blueprint for the rational design of this compound derivatives. nisr.or.jpnih.govnih.gov

Key future research directions include:

Alteration of the Aliphatic Side Chain: The length, saturation, and functionalization of the side chain are key determinants of activity. For piericidin A analogues, modifications to the side chain have been shown to modulate inhibitory potency. nisr.or.jp Future work on this compound should involve synthesizing analogues with varied side chain lengths and introducing different functional groups to optimize lipophilicity and interaction with potential cellular targets.

Introduction of Pharmacophores for Targeted Activities: Based on the core this compound structure, medicinal chemistry campaigns can be initiated to introduce moieties associated with specific biological activities, such as anticancer or anti-inflammatory effects. For example, incorporating groups known to interact with specific kinases or inflammatory pathway proteins could redirect the biological activity of the this compound scaffold toward these targets.

A systematic approach to analogue development, guided by computational modeling and SAR, will be pivotal in creating a library of this compound derivatives with improved potency, selectivity, and drug-like properties.

Table 1: Proposed this compound Analogue Design Strategies Based on Piericidin A SAR

| Structural Modification | Rationale based on Piericidin A Studies | Potential Targeted Activity |

| O-Methylation of C4' hydroxyl | O-methylation significantly reduces cytotoxic activity of piericidin A, suggesting the free hydroxyl is key for target interaction. nih.gov | Modulation of cytotoxicity, investigation of target binding requirements. |

| Removal of C4' hydroxyl | Removal of the hydroxyl group in piericidin A analogues leads to a >100-fold reduction in Complex I inhibition. nih.gov | Probe the necessity of the hydroxyl group for biological function. |

| Varying side chain length | Side chain structure influences the inhibitory potency of piericidin analogues. nisr.or.jp | Optimization of membrane interaction and target engagement. |

| Saturation of side chain | Hydrogenation of the side chain in piericidin analogues allows for assessing the role of unsaturation. nisr.or.jp | Improve stability and alter conformational flexibility. |

| Introducing terminal functional groups | Addition of reporter groups (e.g., azide (B81097), alkyne) for chemical biology applications (see Section 8.3). | Development of probes for target identification. |

Application of Advanced Omics Technologies in Mechanistic Investigations

To fully understand the biological impact of this compound, its mechanism of action must be elucidated at a systemic level. Advanced "omics" technologies offer powerful, unbiased approaches to map the cellular responses to this compound treatment, moving beyond single-target hypotheses to a network-level understanding. While specific omics studies on this compound have not yet been reported, their application represents a vital future direction for mechanistic investigation. nisr.or.jp

Transcriptomics: By analyzing the entire set of RNA transcripts in a cell (the transcriptome) using techniques like RNA-sequencing, researchers can identify which genes are up- or down-regulated following this compound exposure. This can reveal the signaling pathways and cellular processes that are perturbed by the compound, providing clues to its mechanism of action. For example, transcriptomic analysis could reveal whether this compound treatment induces stress response pathways, alters metabolic gene expression, or affects cell cycle regulation. bohrium.com

Proteomics: Proteomics involves the large-scale study of proteins. Quantitative proteomics can identify changes in protein abundance in response to this compound, complementing transcriptomic data. A key application is in target identification, where methods like thermal proteome profiling (TPP) or affinity purification-mass spectrometry (AP-MS) can identify the direct protein binding partners of this compound. nih.govnih.gov

Metabolomics: This technology profiles the complete set of small-molecule metabolites within a cell or organism. nih.govkoreascience.kr By comparing the metabolic profiles of treated versus untreated systems, metabolomics can reveal the downstream functional consequences of this compound's activity. For instance, if this compound inhibits a key enzyme, metabolomics could detect the accumulation of the enzyme's substrate and a depletion of its product. researchgate.net

Lipidomics: Given that early studies suggested this compound may act through an unspecific interaction with membranes, lipidomics is a particularly relevant technology. researchgate.net Advanced lipidomic techniques can provide a detailed analysis of the lipid composition of cellular membranes and identify specific this compound-lipid interactions, clarifying whether the compound's effects are mediated through direct target binding or by altering membrane properties. researchgate.net

The integration of these multi-omics datasets can provide a comprehensive picture of this compound's mechanism of action, identifying not only its direct targets but also the broader network of cellular changes it induces.

Table 2: Potential Applications of Omics Technologies in this compound Research

| Omics Technology | Objective | Potential Insights |

| Transcriptomics | Identify changes in gene expression upon this compound treatment. | Elucidation of affected signaling pathways (e.g., stress response, apoptosis). |

| Proteomics | Identify direct protein targets and changes in protein expression. | Unbiased identification of binding partners; validation of pathway perturbations. |

| Metabolomics | Profile changes in endogenous small-molecule metabolites. | Understanding of downstream functional effects on cellular metabolism. |

| Lipidomics | Analyze alterations in lipid profiles and membrane composition. | Investigation of direct interactions with membrane lipids and effects on membrane integrity. |

Integration of Chemical Biology Tools for this compound Probe Development

Identifying the direct molecular targets of a natural product is a crucial but challenging step in drug discovery. Chemical biology provides a powerful toolkit for developing molecular probes from a parent compound like this compound to "fish" for its binding partners within the complex cellular environment. nisr.or.jpresearchgate.net The development of a this compound-based probe is a key future goal to definitively identify its targets and elucidate its mechanism of action.

The general strategy involves chemically modifying the this compound structure at a position that does not interfere with its biological activity. This modification introduces a unique functional handle that can be used for visualization or enrichment.

Click Chemistry Probes: A highly versatile approach involves incorporating a small, bio-orthogonal handle, such as an alkyne or an azide group, onto the this compound scaffold. nih.govkoreascience.kr This "clickable" this compound probe can be introduced to cells or cell lysates. After it binds to its targets, a reporter tag (e.g., a fluorescent dye for imaging or a biotin (B1667282) tag for affinity purification) bearing the complementary azide or alkyne handle is added. The tag becomes covalently attached to the probe via a highly specific "click" reaction, allowing for the visualization or isolation of the this compound-target complex. researchgate.net

Photo-affinity Labeling (PAL): This powerful technique involves creating a this compound analogue that incorporates a photoreactive group, such as a diazirine or benzophenone. stanford.eduscilit.comnih.gov The probe is allowed to bind to its target protein non-covalently in a cellular context. Upon exposure to a specific wavelength of UV light, the photoreactive group is activated, forming a highly reactive species that creates a covalent bond with the nearest amino acid residues of the target protein. nih.gov This permanently links the probe to its target, enabling subsequent enrichment and identification by mass spectrometry. nih.gov

The successful development of such probes would enable definitive identification of this compound's protein targets, providing invaluable insights into its mode of action and paving the way for target-based drug design.

Table 3: Comparison of Chemical Biology Probe Strategies for this compound

| Probe Strategy | Principle | Advantages | Challenges |

| Click Chemistry | Two-step labeling: a bio-orthogonal handle on the probe is linked to a reporter tag post-binding. nih.gov | High specificity, modularity, small probe modification minimizes steric hindrance. | Requires cell permeability for both probe and reporter tag in live-cell imaging. |

| Photo-affinity Labeling (PAL) | A light-activated group on the probe forms a covalent bond with the target upon UV irradiation. scilit.com | Captures direct binding interactions in a native environment; does not require a reactive residue on the target. | Potential for off-target labeling; synthesis of photoreactive probes can be complex. |

| Activity-Based Protein Profiling (ABPP) | A reactive probe covalently modifies the active site of specific enzyme families. nih.gov | Profiles the functional state of enzymes; can identify entire enzyme classes targeted. | Generally limited to natural products that act as covalent inhibitors or have reactive moieties. |

Sustainable Production Strategies through Synthetic Biology and Metabolic Engineering

The production of this compound currently relies on its extraction from the Melochia plant, a method that is often limited by low yields, geographical constraints, and seasonal variability. Synthetic biology and metabolic engineering offer promising and sustainable alternatives for the large-scale production of complex plant-derived alkaloids. nih.govresearchgate.net Establishing a microbial or plant-based bio-factory for this compound is a critical future goal for ensuring a reliable supply for research and potential therapeutic development.

The first essential step is the elucidation of the this compound biosynthetic pathway. This would involve using transcriptomics and proteomics on Melochia pyramidata to identify the candidate genes and enzymes responsible for converting primary metabolites into the final alkaloid structure. Once the pathway is known, two primary strategies can be pursued:

Microbial Fermentation: The identified biosynthetic genes can be transferred into a well-characterized microbial host, or "chassis," such as baker's yeast (Saccharomyces cerevisiae) or E. coli. nisr.or.jpacs.org Yeast is often preferred for plant pathways as it is a eukaryote with the necessary cellular machinery (e.g., endoplasmic reticulum) to correctly fold and express complex plant enzymes like cytochrome P450s. nih.govresearchgate.netnih.gov Further metabolic engineering would be required to optimize the production host by:

Increasing the supply of precursor molecules (e.g., amino acids, fatty acids).

Expressing and balancing the levels of all pathway enzymes.

Eliminating competing metabolic pathways to divert flux toward this compound production.

Addressing potential toxicity of intermediates to the host cell. nih.gov

Plant Metabolic Engineering: An alternative approach involves engineering the native plant or related plant cell cultures to enhance this compound production. researchgate.net This can be achieved by overexpressing the genes for rate-limiting enzymes or key transcription factors that regulate the entire biosynthetic pathway. pnas.orgnih.gov This strategy leverages the plant's existing cellular infrastructure and compartmentalization, which may be beneficial for producing complex, multi-step natural products.

These advanced bio-manufacturing platforms would not only provide a sustainable source of this compound but also enable the production of novel analogues through "combinatorial biosynthesis," where enzymes from different organisms are mixed and matched to create "unnatural" natural products with potentially new biological activities. nisr.or.jp

Table 4: Comparison of Sustainable Production Strategies for this compound

| Strategy | Description | Advantages | Disadvantages |

| Microbial Fermentation | Transfer of the this compound biosynthetic pathway into a host like S. cerevisiae. nih.gov | Scalable, rapid growth cycles, production from simple feedstocks (e.g., glucose), independent of climate. | Requires extensive engineering to express complex plant enzymes and balance the pathway; potential intermediate toxicity. |

| Plant Metabolic Engineering | Upregulation of the native biosynthetic pathway in Melochia plants or cell cultures. nih.gov | Pathway enzymes are in their native cellular environment; existing compartmentalization is utilized. | Slower growth cycles, more complex to genetically manipulate, production can still be affected by environmental factors. |

Q & A

Q. Q. What key knowledge gaps exist in understanding this compound’s ecological role and biosynthesis in Melochia pyramidata?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.